4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide
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Overview
Description
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzamide group linked to a pyrimidine derivative, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This inhibition disrupts the folate metabolism pathway, leading to the parasite’s death .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide group often have comparable chemical properties and applications.
Uniqueness
What sets 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit FolD in Trypanosoma brucei makes it a promising candidate for antiparasitic drug development .
Properties
Molecular Formula |
C14H15N5O3 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C14H15N5O3/c15-11-10(13(22)19-14(17)18-11)9(20)6-3-7-1-4-8(5-2-7)12(16)21/h1-2,4-5H,3,6H2,(H2,16,21)(H5,15,17,18,19,22) |
InChI Key |
DMMSMUBKNYAGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N |
Origin of Product |
United States |
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